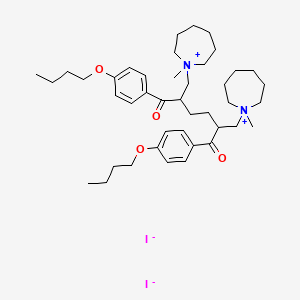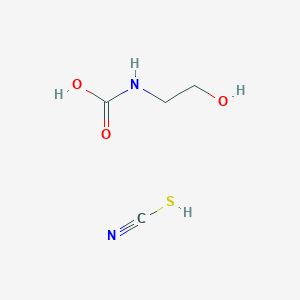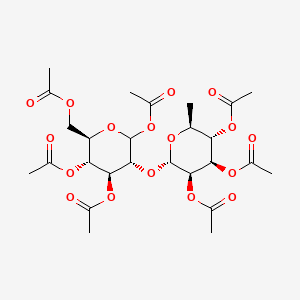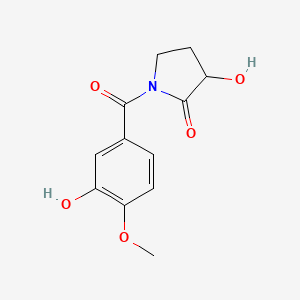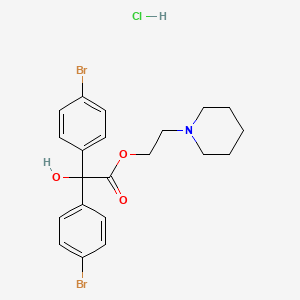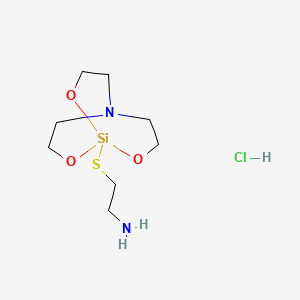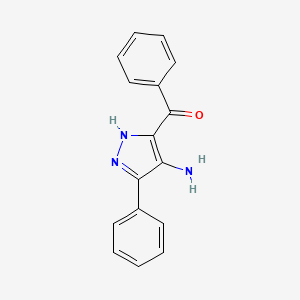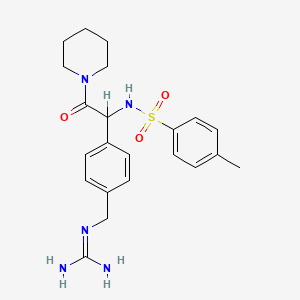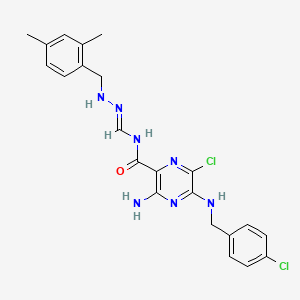
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalsäure;(1-Propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-Butoxyphenyl)carbamate ist eine komplexe organische Verbindung mit der Summenformel C26H42N2O8 und einem Molekulargewicht von 510,62 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein einer Oxalsäureeinheit, eines Pyrrolidinrings und einer Butoxyphenylgruppe aus, was sie zu einem einzigartigen und vielseitigen Molekül in verschiedenen wissenschaftlichen Bereichen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Oxalsäure;(1-Propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-Butoxyphenyl)carbamate beinhaltet typischerweise die Reaktion von Oxalsäure mit (1-Propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-Butoxyphenyl)carbamate unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart geeigneter Lösungsmittel und Katalysatoren durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Fließsysteme umfassen. Die Reaktionsbedingungen, wie Temperatur, Druck und Reaktionszeit, werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxalsäure;(1-Propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-Butoxyphenyl)carbamate durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zu reduzierten Formen der Verbindung führen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Oxiden führen, während Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Oxalsäure;(1-Propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-Butoxyphenyl)carbamate hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in der organischen Synthese und Katalyse verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und die Medikamentenentwicklung.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Oxalsäure;(1-Propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-Butoxyphenyl)carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die Oxalsäure;(1-Propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-Butoxyphenyl)carbamate ähnlich sind, gehören:
- Oxalsäure;(1-Piperidin-1-yl-3-propoxypropan-2-yl) N-(3-Butoxyphenyl)carbamate
- Oxalsäure;(1-Propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-Butoxyphenyl)carbamate
Einzigartigkeit
Die Einzigartigkeit von Oxalsäure;(1-Propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-Butoxyphenyl)carbamate liegt in seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
CAS-Nummer |
143503-31-5 |
|---|---|
Molekularformel |
C23H36N2O8 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-butoxyphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O4.C2H2O4/c1-3-5-14-26-19-10-8-9-18(15-19)22-21(24)27-20(17-25-13-4-2)16-23-11-6-7-12-23;3-1(4)2(5)6/h8-10,15,20H,3-7,11-14,16-17H2,1-2H3,(H,22,24);(H,3,4)(H,5,6) |
InChI-Schlüssel |
RTYBJNHQYJMNDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


